3-Amino-1-(4-methanesulfonylpiperazin-1-yl)propan-1-one
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Overview
Description
3-Amino-1-(4-(methylsulfonyl)piperazin-1-yl)propan-1-one is a compound that features a piperazine ring substituted with a methylsulfonyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-(methylsulfonyl)piperazin-1-yl)propan-1-one typically involves the reaction of piperazine derivatives with appropriate sulfonylating agents. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-(methylsulfonyl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, imine derivatives, sulfides, and various substituted piperazine derivatives .
Scientific Research Applications
3-Amino-1-(4-(methylsulfonyl)piperazin-1-yl)propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-(methylsulfonyl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)-4-methylpiperazine: This compound is structurally similar but lacks the methylsulfonyl group.
4-(3-Aminopropyl)piperazine-1-carboxamide: Another similar compound with a carboxamide group instead of the methylsulfonyl group.
Uniqueness
3-Amino-1-(4-(methylsulfonyl)piperazin-1-yl)propan-1-one is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C8H17N3O3S |
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Molecular Weight |
235.31 g/mol |
IUPAC Name |
3-amino-1-(4-methylsulfonylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C8H17N3O3S/c1-15(13,14)11-6-4-10(5-7-11)8(12)2-3-9/h2-7,9H2,1H3 |
InChI Key |
JMNNINSAMSBXJU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCN |
Origin of Product |
United States |
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